PF-05089771 was developed through a series of optimization processes aimed at enhancing its efficacy and selectivity for Nav1.7. The compound is part of a broader class of diaryl ether heterocyclic sulfonamides that exhibit potent inhibitory activity against Nav1.7 channels. The IUPAC name for PF-05089771 is 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide, and it has a CAS Registry Number of 1235403-62-9 .
The synthesis of PF-05089771 involves several key steps that optimize its pharmacological properties. Initial efforts focused on modifying the structural components to enhance metabolic stability and selectivity towards the Nav1.7 channel.
Key Synthesis Steps:
Technical parameters such as reaction conditions (temperature, solvent choice, reaction time) and purification methods (e.g., HPLC) are critical in achieving the desired purity and yield.
PF-05089771 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity:
The three-dimensional conformation allows for optimal interaction with the target sodium channel, particularly in its inactivated state, which is crucial for its mechanism of action .
PF-05089771 undergoes various chemical reactions primarily related to its binding interactions with sodium channels:
PF-05089771 functions primarily as a blocker of Nav1.7 channels by preferentially binding to their inactivated state:
Experimental data support its role in modulating pain pathways by demonstrating reduced nociceptive responses in preclinical models following administration .
PF-05089771 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential clinical use .
PF-05089771 has significant implications in both research and therapeutic contexts:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: